(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
The compound you mentioned contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a cyano group and a sulfonamide group.
Synthesis Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of substituted imidazoles has seen recent advances, with an emphasis placed on the bonds constructed during the formation of the imidazole .
Molecular Structure Analysis
Imidazole is known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of this compound would depend on the other functional groups present in the molecule.
Scientific Research Applications
Summary of Applications
a. Antifungal Activity
Imidazoles exhibit potent antifungal properties. Researchers have explored derivatives of this compound for their ability to inhibit fungal growth. For instance, a study synthesized novel methoxyacrylate analogs containing a cyano-substituted hydrazine moiety as a side chain. Compounds such as 2-04 , 2-05 , 2-07 , and 2-14 demonstrated broad-spectrum fungicidal activity . Notably, compounds 2-04 , 2-13 , and 2-14 showed good fungicidal activity against Sclerotinia sclerotiorum, with median effective concentrations (EC50) ranging from 3.50 to 3.84 μg/mL.
b. Regiocontrolled Synthesis
Imidazoles play a crucial role in the construction of functional molecules. Recent advances in the regiocontrolled synthesis of substituted imidazoles have focused on the bonds formed during their formation. These methodologies consider functional group compatibility, substitution patterns around the ring, and reaction mechanisms. Researchers aim to develop efficient synthetic routes for accessing diverse imidazole derivatives .
Summary of Results
a. Antifungal Activity
The mentioned compounds exhibited promising fungicidal activity, making them potential candidates for agricultural or pharmaceutical applications. Further studies could explore their mode of action and safety profiles.
b. Regiocontrolled Synthesis
Recent advances in imidazole synthesis provide valuable tools for accessing functionalized imidazoles. Researchers can now tailor these methods to specific applications, leading to the discovery of novel compounds.
Future Directions
properties
IUPAC Name |
4-[(Z)-2-cyano-1-hydroxy-2-(1-methylbenzimidazol-2-yl)ethenyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-22(2)27(25,26)14-10-8-13(9-11-14)18(24)15(12-20)19-21-16-6-4-5-7-17(16)23(19)3/h4-11,24H,1-3H3/b18-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFVQNUQPBFMQE-SDXDJHTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C3=CC=C(C=C3)S(=O)(=O)N(C)C)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N(C)C)\O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)-N,N-dimethylbenzenesulfonamide |
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